2-(Quinoxalin-6-yl)acetic acid
Overview
Description
2-(Quinoxalin-6-yl)acetic acid is a chemical compound with the linear formula C10H8N2O2 . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 2-(Quinoxalin-6-yl)acetic acid has been studied . The compound has a molecular weight of 188.19 . The synthesis involves various reactions, including N···C condensation at the protonated benzoyl site of the quinoxaline .Molecular Structure Analysis
The molecular structure of 2-(Quinoxalin-6-yl)acetic acid includes a total of 22 atoms; 8 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
The chemical reactions of 2-(Quinoxalin-6-yl)acetic acid have been studied . The compound undergoes various reactions, including those involving the protonated imine and benzoyl sites of the quinoxaline .Physical And Chemical Properties Analysis
2-(Quinoxalin-6-yl)acetic acid is a solid compound . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Scientific Research Applications
For example, one study mentioned the synthesis of a hydrazide derivative (3-methyl-2-oxo-2H-quinoxalin-1-yl) - acetic acid hydrazide, which underwent condensation with aldehyde to give a hydrazone derivative. These compounds were found to have antimicrobial activity .
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Antimicrobial Activity : Quinoxaline derivatives have been found to have antimicrobial activity . For example, the hydrazide derivative (3-methyl-2-oxo-2H-quinoxalin-1-yl) - acetic acid hydrazide, which underwent condensation with aldehyde to give a hydrazone derivative, was found to have antimicrobial activity .
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Anti-Amoebic, Anti-Proliferative Activity : Quinoxaline derivatives have been found to have anti-amoebic and anti-proliferative activities .
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Hypoglycemic, Anti-Glaucoma Activity : Quinoxaline derivatives have been found to have hypoglycemic and anti-glaucoma activities .
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Antiviral Activity : Quinoxaline derivatives have been found to have antiviral activity .
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Cytotoxic with Anticancer, Antitumor Activity : Quinoxaline derivatives have been found to have cytotoxic activity with anticancer and antitumor effects .
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Antithrombotic Activity : Quinoxaline derivatives have been found to have antithrombotic activity .
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Anti-HIV Agents : Quinoxaline derivatives have been found to have anti-HIV activity .
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Anti-Inflammatory and Analgesic Activity : Quinoxaline derivatives have been found to have anti-inflammatory and analgesic activities .
- Bacteriocides and Insecticides : Quinoxaline derivatives have been used as bacteriocides and insecticides .
- Antibacterial Activity : Quinoxaline derivatives have shown antibacterial activity .
- Antifungal Activity : Quinoxaline derivatives have demonstrated antifungal activity .
- Antitubercular Activity : Quinoxaline derivatives have been used in the treatment of tuberculosis .
- Analgesic Activity : Quinoxaline derivatives have been used as analgesics .
- Anti-Inflammatory Activity : Quinoxaline derivatives have shown anti-inflammatory activity .
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and the near future . Therefore, 2-(Quinoxalin-6-yl)acetic acid and its derivatives may have great future potential in medicinal chemistry .
properties
IUPAC Name |
2-quinoxalin-6-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRFVLPMUSJDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593767 | |
Record name | (Quinoxalin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-6-yl)acetic acid | |
CAS RN |
473932-16-0 | |
Record name | (Quinoxalin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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